8-甲氧基辛醇

描述

Synthesis Analysis

The synthesis of 8-Methoxyoctan-1-ol and similar compounds involves various chemical reactions tailored to introduce or modify specific functional groups within the molecule. The synthesis routes can vary based on the desired yield, purity, and the specific application of the compound. Detailed synthetic methodologies for related compounds often employ steps such as alkylation, oxidation, and reduction processes, which could be adapted for the synthesis of 8-Methoxyoctan-1-ol.

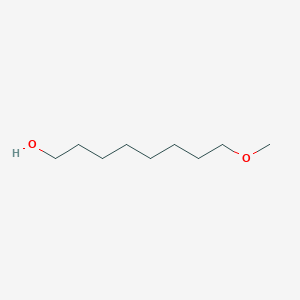

Molecular Structure Analysis

The molecular structure of 8-Methoxyoctan-1-ol is defined by its saturated carbon chain, the hydroxyl group at one end, and a methoxy group attached to the carbon chain. These groups significantly influence the molecule's reactivity, polarity, and interactions with other molecules. Molecular modeling and crystal structure analysis can provide insights into the compound's conformation, stability, and potential intermolecular interactions.

Chemical Reactions and Properties

8-Methoxyoctan-1-ol participates in chemical reactions typical of alcohols, such as esterification, oxidation, and substitution reactions. The presence of the methoxy group could affect the molecule's reactivity, making it a subject of interest in studying the influence of substituents on the chemical behavior of alcohols.

Physical Properties Analysis

The physical properties of 8-Methoxyoctan-1-ol, including boiling point, melting point, solubility, and vapor pressure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and conditions, as well as for its handling and storage.

Chemical Properties Analysis

The chemical properties of 8-Methoxyoctan-1-ol, such as acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. Studies on these properties are essential for applications that require specific chemical reactivity or compatibility with other substances.

References (Sources)

科学研究应用

神经保护作用:一项研究发现,来自钩藤的甲氧基十八烷-1-醇可减少原代皮层神经元的死亡,并改善光血栓缺血模型中的神经功能 (Jang 等,2014)。

药理学应用:8-甲氧基补骨脂素经 UVA 照射可与牛血清白蛋白和人血清白蛋白等蛋白质形成共价结合物,为靶向治疗提供可能 (Yoshikawa 等,1979)。此外,作为光化学治疗剂的 8-MOP 可诱导 CYP3A4 和 HCE2 等酶,可能导致药物-药物相互作用 (Yang & Yan,2007)。

生殖健康研究:研究表明,8-甲氧基补骨脂素会影响雌性小鼠的激素水平,可能影响其生殖道或发育 (Fattahi 等,2013)。

癌症研究:8-MOP 在包括神经母细胞瘤和转移性结肠癌细胞在内的多种癌细胞系中显示出与 UV 无关的抗癌活性 (Bartnik 等,2017)。

皮肤病学应用:8-甲氧基补骨脂素因其在皮肤病学中的潜力而受到研究,包括用于牛皮癣的光化学疗法 (Parrish 等,1974),以及对小鼠皮肤肿瘤发生的影响 (Gibbs 等,1985)。

药物监测:一种测定血浆中 8-甲氧基补骨脂素的灵敏方法为监测药物水平提供了可靠的手段 (Chakrabarti 等,1978)。

DNA 修复研究:光活化的 8-甲氧基补骨脂素和天使素可刺激人细胞中的 DNA 修复,其中 8-MOP 主要靶向单加合物 (Kaye 等,1980)。

毒理学和安全性:研究已经检查了甲氧沙林和相关化合物的毒理学特性,突出了它们的潜在风险和安全性 (Ashwood‐Smith 等,1980)。

作用机制

属性

IUPAC Name |

8-methoxyoctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOSHTQWZMBEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525148 | |

| Record name | 8-Methoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyoctan-1-ol | |

CAS RN |

51308-90-8 | |

| Record name | 8-Methoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

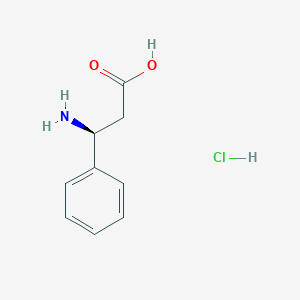

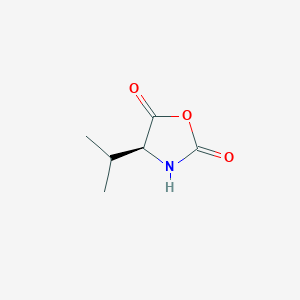

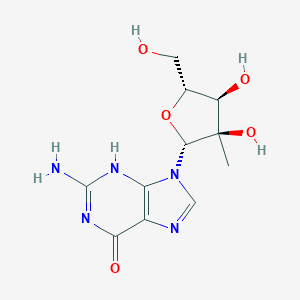

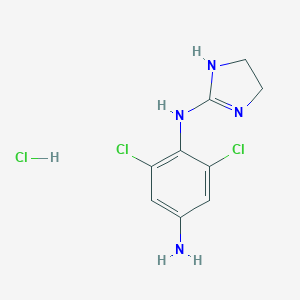

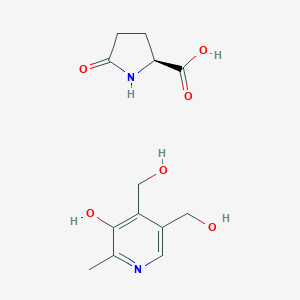

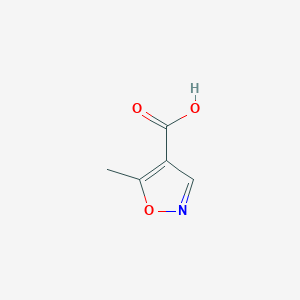

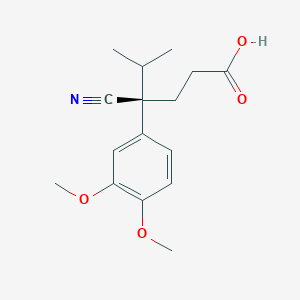

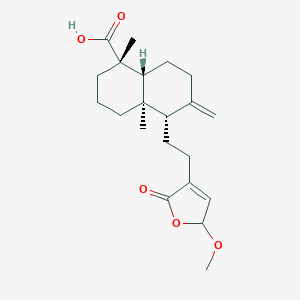

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。